molecular formula C29H27N3O3S B2395609 N-(2,6-DIMETHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-9-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE CAS No. 866873-29-2

N-(2,6-DIMETHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-9-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2395609
CAS No.: 866873-29-2
M. Wt: 497.61
InChI Key: HTPNZLXJPOQUQI-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-9-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a chromeno[2,3-d]pyrimidine core, a methoxyphenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-9-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the methoxyphenyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-9-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, or ethers.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific molecular targets.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-9-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure suggests potential interactions with aromatic and heterocyclic systems, which could influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,6-DIMETHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-9-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE include other acetamides with chromeno[2,3-d]pyrimidine cores and various substituted phenyl groups. Examples include:

  • N-(2,6-dimethylphenyl)-2-[[2-(4-hydroxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
  • N-(2,6-dimethylphenyl)-2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both methoxy and dimethylphenyl groups, along with the chromeno[2,3-d]pyrimidine core, may confer unique chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-17-7-5-8-18(2)25(17)30-24(33)16-36-29-23-15-21-10-6-9-19(3)26(21)35-28(23)31-27(32-29)20-11-13-22(34-4)14-12-20/h5-14H,15-16H2,1-4H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPNZLXJPOQUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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